

An In-depth Technical Guide to 2,4-Dihydroxy-6-methylbenzaldehyde (o-Orsellinaldehyde)

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Compound of Interest

Compound Name: 2,4-Dihydroxy-6-methylbenzaldehyde

Cat. No.: B1215936

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also widely known by its trivial name o-Orsellinaldehyde, is a phenolic aldehyde with significant interest in the fields of medicinal chemistry and natural product research. It is a derivative of both benzaldehyde and resorcinol, featuring a methyl group and two hydroxyl groups on the benzene ring, which contribute to its distinct chemical reactivity and biological activity. This compound is a known fungal metabolite, isolated from species such as *Grifola frondosa* and *Phlebiopsis gigantea*^[1].

Recent studies have highlighted its potential as an anti-inflammatory and pro-apoptotic agent, making it a valuable lead compound for drug discovery, particularly in the areas of oncology and neuroinflammatory diseases. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action.

Nomenclature and Alternate Names

2,4-Dihydroxy-6-methylbenzaldehyde is known by a variety of synonyms and alternate names in chemical literature and databases. A comprehensive list is provided in the table below for easy reference.

Name Type	Name
IUPAC Name	2,4-Dihydroxy-6-methylbenzaldehyde
Trivial Names	o-Orsellinaldehyde, Orsellinaldehyde
Synonyms	Orcylaldehyde, Orcinaldehyde, Orcylic aldehyde, 6-Methyl- β -resorcyaldehyde, 2-Formyl-5-hydroxy-3-methylphenol, 4-Formyl-5-methylresorcinol, Benzaldehyde, 2,4-dihydroxy-6-methyl-
CAS Number	487-69-4

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for **2,4-Dihydroxy-6-methylbenzaldehyde** is presented in the following table. This information is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₃	[2][3]
Molecular Weight	152.15 g/mol	[2][3]
Appearance	Solid	[3]
Melting Point	180-184 °C	[3]
Solubility	Soluble in ethanol, acetone, and DMSO. Moderately soluble in water.	[4][5]
LogP	1.21872	[6]
Topological Polar Surface Area (TPSA)	57.53 Å ²	[6]
UV-Vis (Methanol)	λ _{max} ≈ 270 nm, 310 nm	Inferred from similar compounds[1][7]
IR (KBr, cm ⁻¹)	~3400-3200 (O-H stretch, broad), ~2850, ~2750 (aldehyde C-H stretch), ~1640 (C=O stretch), ~1600, ~1480 (aromatic C=C stretch)	Inferred from general spectra of phenolic aldehydes[8][9]
¹ H NMR (DMSO-d ₆ , δ ppm)	~11.8 (s, 1H, -OH), ~10.2 (s, 1H, -CHO), ~9.8 (s, 1H, -OH), ~6.2-6.3 (m, 2H, Ar-H), ~2.4 (s, 3H, -CH ₃)	Based on typical values and partial data[2][10][11][12][13]
¹³ C NMR (DMSO-d ₆ , δ ppm)	~192 (-CHO), ~165 (C-OH), ~164 (C-OH), ~140 (C-CH ₃), ~110 (Ar-C), ~108 (Ar-CH), ~102 (Ar-CH), ~22 (-CH ₃)	Based on typical values and partial data[2][10][11][12]

Experimental Protocols

Detailed methodologies for the synthesis, extraction, and quantification of **2,4-Dihydroxy-6-methylbenzaldehyde** are provided below. These protocols are intended to serve as a guide for

researchers in a laboratory setting.

Protocol 1: Synthesis via Gattermann Reaction

This protocol describes the formylation of orcinol (5-methylbenzene-1,3-diol) to yield **2,4-dihydroxy-6-methylbenzaldehyde**.

Materials:

- Orcinol (5g, 40 mmol)
- Zinc cyanide ($\text{Zn}(\text{CN})_2$, 7.1g, 60 mmol)
- Anhydrous diethyl ether (50 mL)
- Hydrogen chloride (gas)
- Water
- Three-necked flask with mechanical stirrer
- Gas dispersion tube
- Heating mantle
- Büchner funnel and flask

Procedure:

- To a three-necked flask equipped with a mechanical stirrer and a gas inlet, add orcinol (5g) and zinc cyanide (7.1g).
- Under a nitrogen atmosphere, add 50 mL of anhydrous diethyl ether to the flask.
- Cool the flask in an ice bath and begin stirring the suspension.
- Bubble dry hydrogen chloride gas through the suspension for approximately 2 hours, ensuring the reaction mixture becomes saturated.

- After 2 hours, stop the gas flow and decant the ether.
- To the remaining solid, add 50 mL of water.
- Heat the aqueous mixture to 100 °C. The product is expected to precipitate out of the solution upon heating.
- Collect the crude product by filtration using a Büchner funnel.
- Recrystallize the crude product from hot water to yield pure **2,4-dihydroxy-6-methylbenzaldehyde**. The expected yield is approximately 76%[\[14\]](#).

Protocol 2: Extraction from *Grifola frondosa* Mycelium

This protocol outlines a general procedure for the extraction and isolation of o-orsellinaldehyde from the mycelium of the mushroom *Grifola frondosa*.

Materials:

- Freeze-dried *Grifola frondosa* mycelium
- Ethyl acetate
- Methanol
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography column
- Beakers and flasks

Procedure:

- Submerge the freeze-dried mycelium of *Grifola frondosa* in ethyl acetate at room temperature and allow it to soak for 24-48 hours.
- Filter the mixture to separate the mycelial biomass from the ethyl acetate extract.

- Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the silica gel column.
- Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing o-orsellinaldehyde.
- Combine the fractions containing the pure compound and evaporate the solvent to yield isolated **2,4-dihydroxy-6-methylbenzaldehyde**[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#).

Protocol 3: Quantification by HPLC-UV

This protocol provides a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of **2,4-dihydroxy-6-methylbenzaldehyde**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

- Detection Wavelength: 270 nm.
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of **2,4-dihydroxy-6-methylbenzaldehyde** (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
- Sample Preparation: Dissolve the sample containing **2,4-dihydroxy-6-methylbenzaldehyde** in methanol to an appropriate concentration. Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **2,4-dihydroxy-6-methylbenzaldehyde** in the samples by interpolating their peak areas from the calibration curve^{[9][19][20][21][22][23][24]}.

Biological Activity and Signaling Pathways

2,4-Dihydroxy-6-methylbenzaldehyde has been shown to possess significant anti-inflammatory and pro-apoptotic properties. Its mechanism of action primarily involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

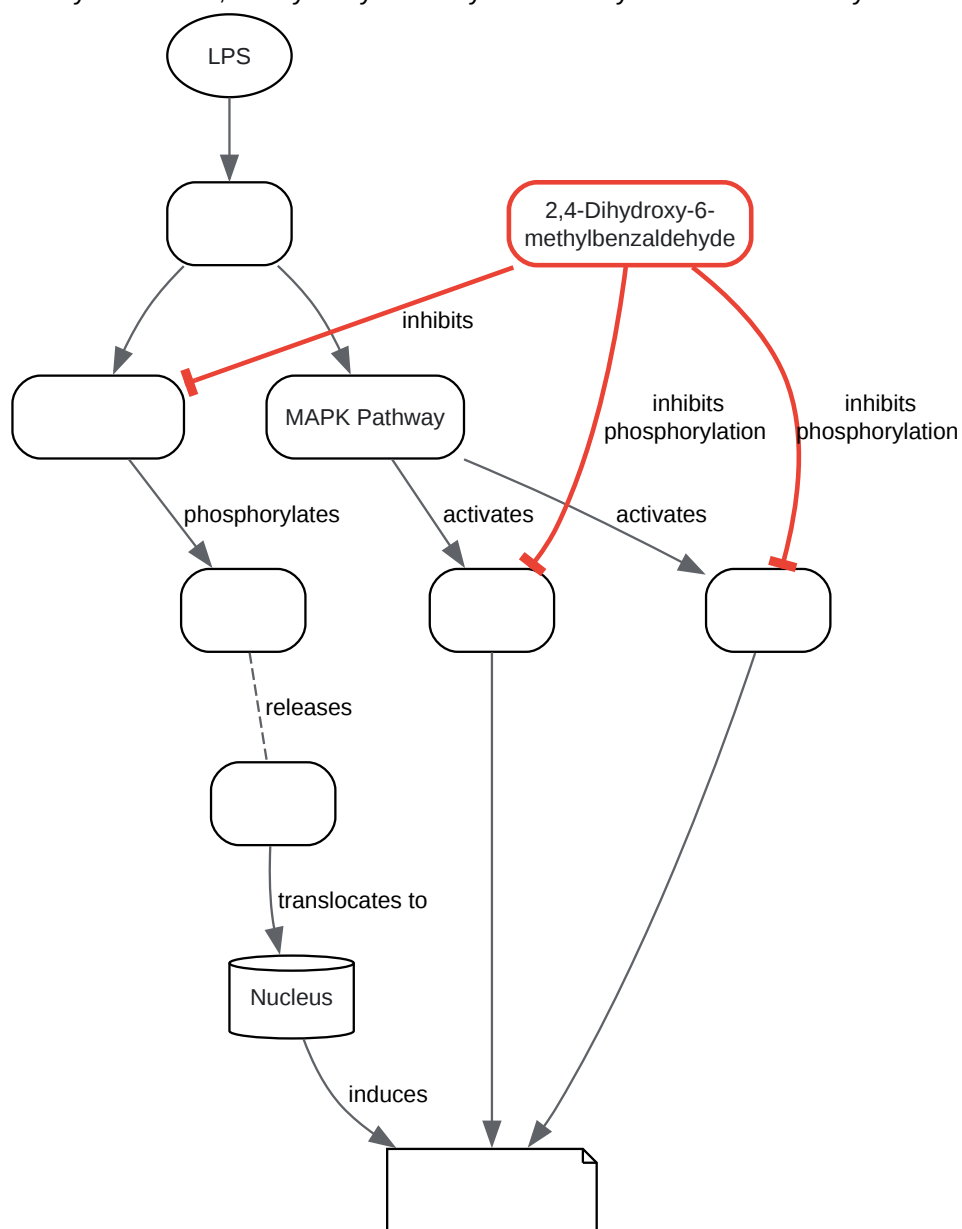
Inhibition of NF- κ B and MAPK Signaling

In response to inflammatory stimuli such as lipopolysaccharide (LPS), cells activate the IKK complex, which then phosphorylates I κ B α . This phosphorylation leads to the ubiquitination and subsequent degradation of I κ B α , releasing NF- κ B to translocate to the nucleus. In the nucleus, NF- κ B induces the transcription of pro-inflammatory genes. o-Orsellinaldehyde has been shown to inhibit the activation of NF- κ B.

Simultaneously, LPS can activate the MAPK signaling cascade, including p38 and JNK. The phosphorylation and activation of these kinases contribute to the inflammatory response. o-Orsellinaldehyde has been observed to counteract the LPS-mediated phosphorylation of p38 and JNK.

The following diagram illustrates the inhibitory effect of **2,4-Dihydroxy-6-methylbenzaldehyde** on these pathways.

Inhibitory Effect of 2,4-Dihydroxy-6-methylbenzaldehyde on Inflammatory Pathways

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Caption: Inhibition of NF- κ B and MAPK pathways by **2,4-Dihydroxy-6-methylbenzaldehyde**.

Conclusion

2,4-Dihydroxy-6-methylbenzaldehyde is a multifaceted compound with a well-defined chemical profile and promising biological activities. Its role as an inhibitor of key inflammatory pathways underscores its potential for the development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate further research and development efforts focused on this valuable natural product. For professionals in drug discovery, o-orsellinaldehyde represents a compelling starting point for the design of new anti-inflammatory and anti-cancer agents.

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